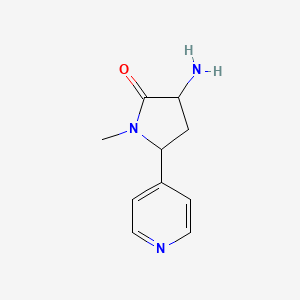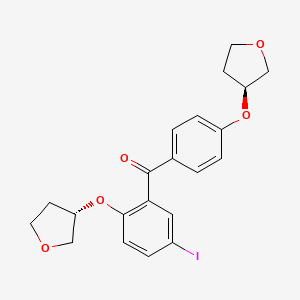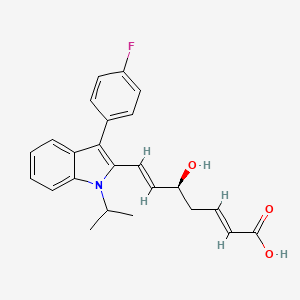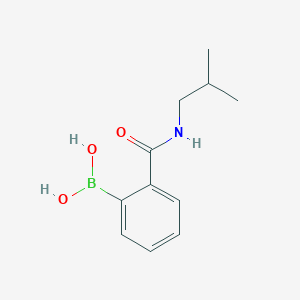
3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile is an organic compound with the molecular formula C10H11NO2S2 It is a derivative of benzonitrile, where the benzene ring is substituted with a nitrile group and a thioether group containing a methylsulfonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzonitrile with a suitable thioether precursor. For example, the reaction of benzonitrile with 2-(methylsulfonyl)ethylthiol in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and methanol.
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Ammonia, water, acids, and bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Amides, carboxylic acids.
Aplicaciones Científicas De Investigación
3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound, lacking the thioether and methylsulfonyl groups.
2-(Methylsulfonyl)ethylthiol: The thioether precursor used in the synthesis.
Sulfoxides and Sulfones: Oxidized derivatives of the thioether group.
Uniqueness
3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile is unique due to the presence of both a nitrile group and a thioether group with a methylsulfonyl moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H11NO2S2 |
|---|---|
Peso molecular |
241.3 g/mol |
Nombre IUPAC |
3-(2-methylsulfonylethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C10H11NO2S2/c1-15(12,13)6-5-14-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6H2,1H3 |
Clave InChI |
GRYYPYRRCCXFLF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCSC1=CC=CC(=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
![(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)


